Cyclododecene

Overview

Description

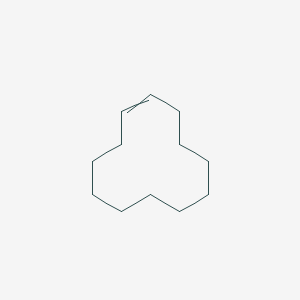

Cyclododecene (C₁₂H₂₂) is a cyclic alkene with a 12-membered carbon ring containing one double bond. It exists as two stereoisomers: (Z)-cyclododecene (cis) and (E)-cyclododecene (trans), with CAS numbers 1129-89-1 and 1486-75-5, respectively . The compound is characterized by its molecular weight of 166.30 g/mol and distinct thermal and conformational properties. This compound is widely used in polymer chemistry, particularly in the synthesis of multiblock copolymers via ring-opening metathesis polymerization (ROMP) . Its semi-crystalline nature, governed by the trans-C=C content (77–84% in copolymers), enables the formation of lamellar crystals with thicknesses up to 15 nm in polymers like polydodecenamer .

Preparation Methods

Hydrogenation of Cyclododecatriene: Core Methodological Frameworks

The partial hydrogenation of cyclododecatriene (CDT) to cyclododecene (CDEN) remains the most industrially viable pathway. This reaction involves selective saturation of two double bonds in CDT while preserving one, necessitating precise control over catalytic activity and reaction conditions.

Heterogeneous Catalysis with Nickel-Based Systems

Early methods employed heterogeneous nickel catalysts under moderate conditions. For instance, US3499050A details hydrogenation using Raney nickel at 60–70°C and 50–60 psi H₂, achieving ~85% CDT conversion with 70–75% CDEN selectivity . The process operates in batch reactors, where CDT dissolved in ethanol reacts for 4–6 hours. While cost-effective, this method faces limitations:

-

Isomerization Challenges : Uncontrolled hydrogenation often yields cyclododecane (CDAN) as a byproduct due to over-saturation.

-

Catalyst Deactivation : Nickel catalysts require frequent regeneration, increasing operational costs.

Table 1 compares key parameters of nickel-catalyzed hydrogenation:

| Temperature (°C) | Pressure (psi) | Solvent | Conversion (%) | CDEN Selectivity (%) |

|---|---|---|---|---|

| 60 | 50 | Ethanol | 82 | 72 |

| 70 | 60 | Ethanol | 87 | 68 |

Homogeneous Ruthenium Catalysts and Continuous Reactor Systems

Modern approaches leverage homogeneous ruthenium complexes in continuous-flow systems to enhance efficiency. US20210070673A1 introduces a composite reactor combining continuous stirred-tank reactors (CSTRs) and tubular reactors (BCRs), achieving >95% CDT conversion and >90% CDEN selectivity . Key innovations include:

-

Catalyst System : RuCl₃ coordinated with triphenylphosphine (TPP) in acetic acid/ethanol solvent.

-

Reaction Parameters : 160°C, 20 bar H₂, and a residence time of 1.5 hours across reactors.

-

Scalability : Continuous product discharge minimizes downtime, favoring industrial adoption.

The CSTR-BCR configuration ensures optimal mixing and heat transfer, mitigating hotspots that promote over-hydrogenation. Comparative studies reveal that replacing CSTRs with gas-induced stirred tank reactors (GIST) reduces selectivity by 12%, underscoring the importance of reactor geometry .

Temperature and Pressure Optimization

Reaction conditions critically influence product distribution. Data from US20210070673A1 demonstrates that elevating temperature from 140°C to 160°C boosts CDT conversion from 78% to 96%, while selectivity remains stable at ~90% . Conversely, increasing pressure beyond 50 bar accelerates CDAN formation, reducing CDEN yield.

Table 2 summarizes temperature effects:

| Temperature (°C) | CDT Conversion (%) | CDEN Selectivity (%) |

|---|---|---|

| 140 | 78 | 89 |

| 160 | 96 | 91 |

Advanced Reactor Designs for Industrial Scalability

Composite Reactor Systems

The integration of multiple CSTRs and tubular reactors in series (US20210070673A1 ) resolves mass-transfer limitations inherent in batch processes . For example:

-

First CSTR : Initiates hydrogenation at 80°C with high agitation (800 rpm), achieving 40% conversion.

-

Second CSTR : Completes reaction at 160°C, elevating conversion to 75%.

-

Tubular Reactor : Finalizes hydrogenation with plug-flow dynamics, reaching >95% conversion.

This design reduces byproduct formation by maintaining steady-state conditions, unlike batch systems with fluctuating gradients.

Solvent and Catalyst Recovery

Ethanol and acetic acid solvents facilitate catalyst stability but require energy-intensive separation. Recent patents propose in-line distillation units to recover solvents and unreacted CDT, cutting raw material costs by 30% .

Isomer Separation and Post-Synthesis Purification

Commercial this compound exists as a cis/trans diastereomeric mixture, necessitating separation for specialized applications. This compound isomeric separation by (supported) rhodium(I) (RSC, 2024) introduces a Rh(I)-XantPhos catalyst that selectively monoborylates cis-cyclododecene, enabling chromatographic isolation of trans isomers .

Mechanism of Diastereoselective Borylation

-

Substrate Specificity : The Rh(I) complex preferentially reacts with the less sterically hindered cis isomer, forming vinyl borane derivatives (Fig. 1B) .

-

Catalyst Stability : Immobilizing Rh on zeolite NaY retains 95% activity over five cycles, reducing ligand costs .

Table 3 compares catalytic performance:

| Catalyst | cis-1 Conversion (%) | trans-1 Recovery (%) |

|---|---|---|

| Rh(I)-XantPhos | 98 | 95 |

| 5% Rh@NaY | 85 | 88 |

Chemical Reactions Analysis

Catalytic Dehydrogenative Borylation

Rhodium(I)-catalyzed reactions enable selective functionalization of cis-cyclododecene, leaving the trans isomer unreacted. This forms the basis for diastereoisomer separation:

This method provides a scalable route to isolate pure trans-cyclododecene, critical for stereocontrolled synthesis .

Electrochemical Oxo-Functionalization

This compound undergoes oxidative cleavage to dodecanedioic acid (DDDA) under electrochemical conditions:

| Parameter | Optimal Conditions |

|---|---|

| Electrolyte | 0.1 M NaNO₃ in isobutyronitrile |

| Current density | 5 mA cm⁻² |

| Atmosphere | 100% O₂ |

| Temperature | 5°C |

| Charge passed | 8 F |

| Yield (DDDA) | 78% |

| By-products | <10% cyclododecanol/cyclododecanone |

This method offers an energy-efficient alternative to traditional ozonolysis for dicarboxylic acid production .

Hydrogenation and Isomerization

This compound participates in hydrogenation and cis-trans isomerization:

Hydrogenation to Cyclododecane

| Reaction | ΔH° (kJ/mol) | Catalyst | Solvent |

|---|---|---|---|

| C₁₂H₂₂ + H₂ → C₁₂H₂₄ | -112 ± 2 | Pd/C or PtO₂ | Acetic acid |

Isomerization Dynamics

-

Rh(I) catalysts isomerize cis-cyclododecene to the thermodynamically stable trans form (75% trans at equilibrium) .

-

Activation energy for thermal isomerization: 98 kJ/mol (calculated via MM2 force field) .

Ring-Opening Metathesis Polymerization (ROMP)

This compound forms high-performance polymers via ROMP:

Substitution and Cyclization Reactions

-

Halogenation : Bromine addition under radical initiators yields 1,2-dibromocyclododecane (85% yield, CCl₄, 0°C) .

-

Cyclization : Acid-catalyzed cyclization of α-benzylcyclododecanones produces cyclododeceno[b]indene derivatives (35–90% yield, CH₃SO₃H) .

Comparative Reactivity of Cis vs. Trans Isomers

Mechanistic Insights

-

Borylation : Proceeds via Rh(I)-mediated oxidative addition of (BPin)₂, followed by cis-alkene inse

Scientific Research Applications

Chemical and Material Science Applications

1.1 Synthesis and Reactivity

Cyclododecene is notable for its use in organic synthesis and polymer chemistry. It serves as a precursor for various chemical transformations, including the production of specialty chemicals and polymers. Its reactivity allows for the formation of cyclododecane derivatives, which can be utilized in creating materials with specific properties.

1.2 Graphene Transfer

One of the innovative applications of this compound is in the transfer of graphene. Research has shown that this compound can be used as a support material during the transfer process of few-layer graphene films. This method is advantageous because it leaves no residues and eliminates the need for additional removal processes, thus maintaining the integrity of the graphene sheets. The effectiveness of this transfer method has been confirmed through various analytical techniques such as Raman spectroscopy and microscopy .

Conservation Applications

2.1 Paper Conservation

this compound is widely employed in paper conservation due to its ability to act as a temporary waterproofing agent for water-sensitive inks and paints. It provides a protective barrier during aqueous treatments, thereby preventing damage to delicate materials. Studies have demonstrated its effectiveness in preserving artworks by allowing conservators to apply aqueous solutions without risking solubility issues with underlying media .

2.2 Cultural Heritage

In cultural heritage conservation, this compound is utilized to consolidate fragile artifacts temporarily. Its ability to sublime allows for easy removal after treatment without leaving harmful residues, making it a preferred choice among conservators . Its applications extend to various types of heritage objects, including paintings and textiles.

Environmental Impact and Safety Considerations

While this compound presents numerous benefits, it is essential to consider its environmental impact and safety profile. The compound is classified as having low toxicity; however, precautions should be taken to avoid skin contact and inhalation of vapors during application. Proper safety gear, such as gloves and masks, is recommended when handling this compound .

Future Perspectives

The versatility of this compound suggests potential future applications in nanotechnology and advanced materials science. Ongoing research into its properties may lead to new uses in areas such as drug delivery systems or as a component in smart materials.

Mechanism of Action

Cyclododecene can be compared with other cyclic olefins such as cyclooctene and cyclohexene:

Cyclooctene: An eight-membered ring with one double bond. It is more strained than this compound due to its smaller ring size, leading to higher reactivity in ring-opening metathesis polymerization.

Uniqueness of this compound: this compound’s twelve-membered ring structure provides a balance between ring strain and stability, making it a versatile compound for various chemical transformations and applications in polymer chemistry and material science .

Comparison with Similar Compounds

Structural and Physical Properties

Cyclododecene’s large ring size (12 carbons) distinguishes it from smaller cyclic alkenes like cyclohexene (C₆H₁₀) and cyclooctene (C₈H₁₄). Key structural and thermodynamic comparisons are summarized below:

Key Observations :

- This compound’s larger ring reduces ring strain compared to smaller cycloalkenes, leading to lower reactivity in reactions like carboxylation (13% conversion vs. 80% for cyclohexene oxide) .

- The trans isomer of this compound exhibits higher thermal stability, with polydodecenamer showing a melting point of 70°C and glass transition temperature of 19.6°C .

Reactivity in Chemical Reactions

Oxidation

This compound undergoes uncatalyzed oxidation with molecular oxygen (363–383 K) to form this compound oxide, hydroperoxide, and cyclododecenol. The trans isomer reacts faster than the cis isomer, with activation energies differing by 15–20 kJ/mol . In contrast, cyclooctene oxidation under similar conditions yields suberic acid (91% with NaIO₄) , highlighting this compound’s lower oxidative reactivity due to steric hindrance.

Carboxylation

This disparity underscores the inverse relationship between ring size and carboxylation efficiency.

Polymerization

ROMP of this compound using tungsten catalysts produces polydodecenamer with 60% trans-C=C content and a polydispersity index of 2.06 . Comparatively, cyclooctene forms polyoctenamer with higher trans content (85–90%) and crystallinity, enabling applications in elastomers .

Crystallinity in Copolymers

This compound-based copolymers exhibit unique crystallization behavior:

- Transdodecenylene Sequences : Sequences >4.5 units form 15 nm-thick lamellar crystals, while shorter blocks (<4.5 units) yield 8 nm crystals .

- Thermal Fractionation : Weak endothermic peaks (5–10 K above annealing temperatures) in DSC thermograms indicate microphase separation in melt states, a feature absent in homopolymers like PCOE .

| Copolymer Type | Trans-CDD Block Length (Units) | Lamellar Thickness (nm) | Melting Temp. (K) | Crystallinity (%) |

|---|---|---|---|---|

| NB-CDD C1 | 5.4 | 15 | 353 | 28 |

| NB-CDD C7 | 3.4 | 8 | 341 | 15 |

| NB-COE | 6.7 | 18 | 368 | 35 |

Key Insight : this compound’s crystallinity is more sensitive to block length than cyclooctene, making it suitable for tailoring mechanical properties in multiblock copolymers.

Biological Activity

Cyclododecene, a cyclic alkene with the chemical formula CH, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, environmental impact, and relevant case studies.

This compound is characterized by its saturated cyclic structure, which contributes to its stability and reactivity. The compound can exist in various isomeric forms, influencing its biological interactions. Its molecular structure allows it to participate in various chemical reactions, making it a candidate for further study in medicinal chemistry and environmental science.

Antimicrobial Properties

Recent studies have indicated that this compound derivatives exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds often range from 8 to 32 µg/mL, demonstrating their potential as antimicrobial agents in clinical settings .

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that some derivatives possess notable anticancer properties, with IC values ranging from 1.1 to 10 µM against human cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

These findings suggest that this compound derivatives could serve as lead compounds for the development of new anticancer therapies .

Environmental Impact

This compound's biological activity extends beyond pharmacology into environmental science. Its role as a contaminant has raised concerns regarding its persistence and toxicity in aquatic environments. Studies have shown that this compound can bioaccumulate in aquatic organisms, leading to potential ecological risks .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound derivatives revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The researchers synthesized several derivatives and tested their antimicrobial activity using standard agar diffusion methods. Results indicated that certain derivatives had an MIC value as low as 8 µg/mL against MRSA, highlighting their potential for treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using the MTT assay on various cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC value of 2.5 µM against the HeLa cell line, suggesting its potential utility in cancer therapeutics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound A | Staphylococcus aureus | 8 |

| This compound B | Escherichia coli | 16 |

| This compound C | Pseudomonas aeruginosa | 32 |

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound A | HeLa | 2.5 |

| This compound B | MCF-7 | 5.0 |

| This compound C | HCT116 | 10.0 |

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing cyclododecene, and what are their key considerations?

this compound is commonly synthesized via catalytic hydrogenation of 1,5,9-cyclododecatriene using Pd/Al₂O₃ catalysts in slurry reactors. Reaction conditions (e.g., H₂ pressure, temperature) significantly influence selectivity toward this compound versus fully hydrogenated cyclododecane. Kinetic modeling indicates that isomerization side reactions must be accounted for during process optimization . Alternative methods include Rh(I)-catalyzed dehydrogenative borylation of this compound isomers, which requires precise control of catalyst loading and solvent systems (e.g., toluene at 0.5 M concentration) .

Q. Which analytical techniques are most effective for characterizing this compound isomers and ensuring sample purity?

Gas chromatography (GC) is critical for separating and quantifying cis/trans this compound isomers, as demonstrated in studies using Rh catalysts for isomer-selective reactions . Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides molecular weight confirmation (m/z 166 for C₁₂H₂₂) and fragmentation patterns for structural validation . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, aids in distinguishing stereoisomers and verifying purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for cyclic hydrocarbons apply:

- Use chemical-resistant gloves (nitrile or neoprene) and respiratory protection in poorly ventilated areas.

- Avoid environmental release due to potential aquatic toxicity (analogous to cyclododecane’s hazards) .

- Store in sealed containers away from oxidizers and high heat.

Advanced Research Questions

Q. How does the isomer composition of this compound influence its reactivity in catalytic hydrogenation reactions?

Isomer ratios (e.g., cis/trans mixtures) directly impact reaction pathways. For example, Rh(I)-catalyzed monoborylation of a 73:27 cis/trans this compound mixture showed preferential reactivity toward the cis isomer, attributed to steric effects during catalyst-substrate interactions. This selectivity necessitates rigorous isomer analysis via GC or HPLC before kinetic studies .

Q. What kinetic models have been developed to describe the hydrogenation pathways of this compound derivatives, and how do they account for isomerization?

Langmuir-Hinshelwood models are widely used to describe Pd-catalyzed hydrogenation of cyclododecatriene to this compound. These models incorporate reversible adsorption of H₂ and substrate on the catalyst surface, with rate constants adjusted for isomerization equilibria. Experimental validation at varying pressures (1–10 bar H₂) confirmed the model’s accuracy in predicting this compound selectivity .

Q. What are the challenges in achieving selective monoborylation of this compound isomers, and what catalytic strategies address these challenges?

Selective monoborylation is hindered by competing di-addition and isomerization. Rh(I)-supported zeolite catalysts mitigate this by restricting substrate mobility, enhancing regioselectivity. Key parameters include:

- Catalyst loading (≥90 mg per 0.3 mmol substrate).

- Solvent choice (toluene preferred for stability).

- Reaction time optimization to prevent over-borylation .

Q. Methodological Notes

- Contradiction Analysis : Discrepancies in reported selectivities (e.g., Pd vs. Rh catalysts) may arise from differences in isomer purity or reaction conditions. Cross-validate results using multiple analytical methods .

- Experimental Design : For kinetic studies, ensure batch reactor data accounts for mass transfer limitations and catalyst deactivation. Use in-situ sampling to track intermediate isomers .

Properties

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880669 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-75-5, 1501-82-2 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.